molecular formula C12H10ClN3O B6330017 5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95% CAS No. 1314987-54-6

5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95%

Cat. No. B6330017
CAS RN: 1314987-54-6
M. Wt: 247.68 g/mol
InChI Key: LKZXAUMRNNKKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95% (5-APCBA-95) is an organic compound with a wide range of scientific research applications. It is an important intermediate in the synthesis of other compounds, and has been used in a variety of laboratory experiments.

Scientific Research Applications

5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95% has a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as 2-chloro-5-(6-amino-3-pyridyl)-benzamide and 4-chloro-2-(6-amino-3-pyridyl)-benzamide. It has also been used in the synthesis of heterocyclic compounds, such as 2-chloro-3-(6-amino-3-pyridyl)-quinoline. In addition, it has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anti-diabetic drugs.

Mechanism of Action

The mechanism of action of 5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95% is not yet fully understood. However, it is believed to act as a ligand, binding to specific targets in the body, such as receptors and enzymes. This binding results in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95% are not yet fully understood. However, it is believed to have anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Advantages and Limitations for Lab Experiments

5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. In addition, it has a wide range of scientific research applications, making it a versatile compound. However, it has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its mechanism of action is not yet fully understood, making it difficult to predict the effects of its use.

Future Directions

There are several potential future directions for the use of 5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95%. One potential direction is to further investigate its mechanism of action, in order to better understand its biochemical and physiological effects. Another potential direction is to develop new methods of synthesis, in order to make the compound more accessible and cost-effective. Finally, it may be possible to use 5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95% in the synthesis of new compounds with potential therapeutic applications, such as anti-cancer drugs or anti-inflammatory drugs.

Synthesis Methods

5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95% is synthesized through a multi-step process. The synthesis begins with the reaction of 6-amino-3-pyridinecarboxylic acid with 2-chlorobenzoyl chloride in the presence of pyridine. This reaction results in the formation of 5-(6-amino-3-pyridyl)-2-chlorobenzamide. The final step of the synthesis is the purification process, which involves the use of column chromatography to separate the desired compound from the reaction mixture. The resulting product is 5-(6-Aminopyridin-3-yl)-2-chlorobenzamide, 95%, which is 95% pure.

properties

IUPAC Name

5-(6-aminopyridin-3-yl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-3-1-7(5-9(10)12(15)17)8-2-4-11(14)16-6-8/h1-6H,(H2,14,16)(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZXAUMRNNKKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256281
Record name Benzamide, 5-(6-amino-3-pyridinyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Aminopyridin-3-yl)-2-chlorobenzamide

CAS RN

1314987-54-6
Record name Benzamide, 5-(6-amino-3-pyridinyl)-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-(6-amino-3-pyridinyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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